4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline
Description
Academic Significance of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline
4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline occupies a distinctive position within the broader family of substituted aniline derivatives, representing a convergence of multiple structural motifs that are individually significant in organic chemistry research. The compound's academic importance stems from its unique molecular architecture, which incorporates three distinct functional domains: a hexyloxy alkyl chain, a benzyl linker, and a phenoxyethoxy substituent attached to an aniline core. This structural complexity makes it an exemplary model for investigating the interplay between molecular structure and physicochemical properties, particularly in the context of amphiphilic behavior and liquid crystalline phenomena.
The academic relevance of this compound extends beyond its structural characteristics to encompass its role as a synthetic intermediate in the preparation of more complex molecular systems. Research has demonstrated that compounds featuring similar structural motifs exhibit significant potential in materials science applications, particularly in the development of organic electronic devices and liquid crystal displays. The presence of the hexyloxy chain imparts hydrophobic characteristics while maintaining sufficient molecular flexibility, a property that has proven crucial in the design of self-assembling systems and ordered molecular arrangements.
Furthermore, the compound serves as an important case study for understanding the synthetic challenges associated with multi-step organic synthesis. The construction of molecules containing multiple ether linkages and aromatic systems requires sophisticated synthetic strategies, making this compound valuable for advancing synthetic methodology development. The academic community has recognized that such complex structures provide insights into reaction selectivity, catalyst design, and the optimization of synthetic routes for preparing structurally related compounds.
The significance of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline in academic research is also reflected in its utility for studying structure-property relationships in pharmaceutical chemistry. While not directly a drug candidate, compounds with similar structural features have shown biological activity, making this molecule relevant for understanding how specific structural modifications influence biological interactions. This aspect has contributed to its recognition as a valuable scaffold for medicinal chemistry research and drug discovery efforts.
Historical Context and Discovery
The historical development of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline can be traced through the evolution of aniline chemistry and the progressive sophistication of synthetic organic chemistry methodologies. The foundational work on aniline derivatives began in the nineteenth century with the discovery of aniline itself and the subsequent development of synthetic dyes and pharmaceuticals based on aromatic amine chemistry. The progression toward more complex substituted anilines reflected both advancing synthetic capabilities and the recognition that structural modifications could dramatically alter the properties and applications of these compounds.
The specific development of compounds featuring phenoxyethoxy substituents emerged from research into liquid crystalline materials during the late twentieth century. Scientists investigating the relationship between molecular structure and mesomorphic behavior discovered that ether-linked aromatic systems could exhibit interesting thermal and optical properties. This research provided the foundational understanding that would later inform the design of more complex molecules like 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline.
The incorporation of hexyloxy chains into aromatic systems represents a more recent development in organic chemistry, driven by the need for molecules that could function effectively in both aqueous and organic environments. The recognition that alkyl chains of specific lengths could modulate solubility, thermal stability, and intermolecular interactions led to systematic studies of homologous series containing varying alkyl chain lengths. Research on related compounds such as 2-(Hexyloxy)aniline has provided important insights into how alkyl chain length affects the physical and chemical properties of substituted anilines.
The emergence of this particular compound in the scientific literature reflects the convergence of several research trends: the development of advanced synthetic methodologies for constructing complex ether linkages, the growing interest in amphiphilic molecules for materials applications, and the need for sophisticated model compounds to test theoretical predictions about molecular behavior. The compound's first appearance in chemical databases and research publications can be traced to the early twenty-first century, coinciding with advances in palladium-catalyzed cross-coupling reactions and other synthetic methodologies that made its preparation feasible.
The historical context also includes the development of computational chemistry tools that enabled researchers to predict and understand the properties of complex molecules before their synthesis. This computational foundation provided the theoretical framework necessary to appreciate the potential significance of compounds like 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and to design experiments that would effectively explore their properties and applications.
Scope and Objectives of Research
The research scope encompassing 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline extends across multiple disciplines within chemistry and materials science, reflecting the compound's structural complexity and potential applications. Primary research objectives have focused on elucidating the fundamental physicochemical properties of this molecule, including its thermal behavior, solubility characteristics, and electronic properties. These investigations aim to establish a comprehensive understanding of how the various structural components contribute to the overall molecular behavior and to develop predictive models for related compounds.
Synthetic chemistry research has concentrated on developing efficient and scalable methods for preparing 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and its structural analogs. The complexity of the target molecule necessitates multi-step synthetic approaches, and researchers have explored various strategies including reductive amination reactions and palladium-catalyzed cross-coupling methodologies. These studies aim to identify optimal reaction conditions, understand the factors that influence reaction selectivity, and develop general synthetic protocols that can be applied to related compounds.
Materials science research objectives have centered on investigating the potential applications of this compound in advanced materials systems. Given the structural similarities to known liquid crystalline compounds, researchers have explored the mesomorphic behavior of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and related molecules. These investigations seek to understand how specific structural features influence liquid crystalline properties and to develop new materials with tailored thermal and optical characteristics.
The scope of research has also encompassed computational studies aimed at predicting and understanding the molecular behavior of this compound. Quantum chemical calculations have been employed to investigate electronic structure, conformational preferences, and intermolecular interactions. These computational investigations provide crucial insights that complement experimental studies and help guide the design of new experiments and applications.
Biological activity assessment represents another important research objective, as compounds with similar structural features have demonstrated pharmacological activity. While 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline itself may not be directly bioactive, understanding its interactions with biological systems provides valuable information for medicinal chemistry applications and helps establish structure-activity relationships within this class of compounds.
The research scope has expanded to include environmental and sustainability considerations, with studies examining the degradation pathways and environmental fate of this compound and its analogs. These investigations are important for understanding the long-term implications of using such compounds in commercial applications and for developing more environmentally friendly alternatives.
Overview of Existing Literature
The existing literature surrounding 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and closely related compounds spans multiple research domains, providing a comprehensive foundation for understanding both the fundamental properties and potential applications of this molecular system. The literature can be broadly categorized into several key areas: synthetic methodology development, physicochemical property characterization, materials science applications, and theoretical investigations.
Synthetic methodology literature has focused extensively on the challenges associated with constructing molecules containing multiple ether linkages and aromatic systems. Research published in organic chemistry journals has documented various approaches to synthesizing compounds with phenoxyethoxy substituents, with particular attention to the selectivity challenges associated with forming specific regioisomers. Studies have examined the effectiveness of different catalytic systems for carbon-nitrogen bond formation, including titanium-mediated reductive amination reactions that have proven effective for preparing secondary amines from ketone precursors.
The physicochemical properties literature includes extensive studies on related alkyloxy-substituted anilines and their thermal behavior. Research on compounds such as 2-(Hexyloxy)aniline has provided important baseline data for understanding how alkyl chain length and substitution patterns influence melting points, boiling points, and solubility characteristics. These studies have established general principles that can be applied to predicting the properties of more complex molecules like 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline.
Materials science literature has documented the liquid crystalline behavior of structurally related compounds, particularly those containing alkyloxy chains and aromatic ether linkages. Research published in liquid crystal journals has shown that compounds with similar structural motifs can exhibit nematic mesophases, with transition temperatures that depend critically on the length of the alkyl chains and the specific arrangement of aromatic groups. These studies provide important context for understanding the potential mesomorphic behavior of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline.
The theoretical and computational literature includes quantum chemical studies of substituted anilines and their electronic properties. Research has examined how different substituents affect the electron density distribution, molecular orbital energies, and reactivity patterns of aniline derivatives. These computational investigations have provided important insights into the relationship between molecular structure and electronic properties, which are crucial for understanding both chemical reactivity and potential applications in electronic devices.
Table 1: Key Literature Categories and Research Focus Areas
| Literature Category | Primary Focus | Key Findings | Research Gap |
|---|---|---|---|
| Synthetic Methodology | Multi-step synthesis optimization | Palladium catalysis effectiveness | Scalability challenges |
| Physicochemical Properties | Thermal and solubility behavior | Alkyl chain length effects | Complex system interactions |
| Materials Science | Liquid crystalline properties | Structure-mesomorphism relationships | Long-term stability |
| Theoretical Studies | Electronic structure analysis | Substituent effect patterns | Predictive model validation |
Biological activity literature, while limited for this specific compound, includes studies on structurally related molecules that have demonstrated various pharmacological activities. Research has shown that compounds containing phenoxyethoxy groups can exhibit biological activity, including potential antimicrobial and anticancer properties. These studies provide important context for understanding the potential biological implications of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and guide future research directions.
Properties
IUPAC Name |
4-hexoxy-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-27-17-13-24(14-18-27)28-22-23-11-15-26(16-12-23)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTTZHYSQTWQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline generally involves several steps:
- Formation of the Hexyloxybenzyl Intermediate: This involves reacting 4-hexyloxybenzyl chloride with a suitable base to generate the hexyloxybenzyl intermediate.
- Coupling with Aniline: The hexyloxybenzyl intermediate is then coupled with 4-(2-phenoxyethoxy)aniline under appropriate conditions, frequently using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but is scaled up for larger quantities. These methods often involve optimized reaction conditions to enhance yield and reduce production costs.
Chemical Reactions Analysis
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo several types of chemical reactions:
- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
The major products from these reactions depend on the specific conditions and reagents. Oxidation may yield quinones, while reduction may produce amines.
Analytical Techniques for Characterization
Key analytical techniques for characterizing the structure of this compound include:
- ¹H/¹³C NMR: Confirms substituent connectivity (e.g., hexyloxy protons at δ 0.8–1.7 ppm, aromatic protons at δ 6.5–7.5 ppm).
- X-ray crystallography: Resolves molecular geometry and packing (e.g., dihedral angles between aromatic rings).
- Mass spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da).
Factors Influencing Electronic Properties
The hexyloxy group enhances solubility in non-polar solvents, while phenoxyethoxy introduces steric hindrance and modulates HOMO/LUMO levels. UV-Vis spectroscopy (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (oxidation potentials ~0.5–1.0 V vs. Ag/Ag⁺) quantify these effects.
Ensuring Purity
Synthesis typically involves Ullmann-type coupling or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂). For example, similar aniline derivatives are synthesized using CuCl/KOH as catalysts in toluene at 100°C, followed by column chromatography with hexane:EtOAc (9:1) for purification. Purity is validated via HPLC (>98%) and ¹H NMR (e.g., integration ratios matching expected proton environments).
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Table 1: Impact of Benzyl Substituents on Properties
Key Observations:
- Electron-Donating Groups: Phenoxyethoxy and benzyloxy substituents enhance conjugation and thermal stability compared to methylthio.
Alkoxy Chain Length Variations
Table 2: Effect of Alkoxy Chain Length on Mesomorphic Behavior
Key Observations:
Electronic and Steric Effects
- Methoxy vs. Hexyloxy : Methoxy groups (e.g., 4-methoxy-N-(4-methoxybenzyl)aniline) provide stronger electron donation but lower solubility compared to hexyloxy.
- Branched Chains : Ethylhexyloxy groups (e.g., 4-bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline) introduce steric hindrance, reducing crystallinity.
Liquid Crystalline Materials
Bioactive Compounds
- Thyronamine Analogs: 4-[4-(2-Aminoethoxy)benzyl]aniline demonstrates conformational flexibility for receptor binding, a trait shared with the target compound.
Organic Electronics
- Schiff Base Derivatives : (E)-4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline is used in organic semiconductors due to sulfur's electron transport properties.
Biological Activity
4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline is C27H33NO3, with a molecular weight of 419.57 g/mol. The compound features a hexyloxy group, a phenoxyethoxy moiety, and an aniline structure, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hexyloxyaniline with 4-(2-phenoxyethoxy)benzyl chloride. This process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb), suggesting that structural analogs may also possess similar properties . The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to first-line tuberculosis drugs.
Cytotoxicity and Selectivity
In vitro assays are critical for assessing the cytotoxicity of new compounds. The selectivity index (SI), which compares the toxicity to cancer cells versus normal cells, is a vital measure. For example, the synthesized compounds in related studies showed minimal cytotoxic effects on Vero and HepG2 cells while effectively inhibiting Mtb growth . This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues.
Case Study 1: Antitubercular Activity
A study synthesized a series of compounds similar to 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline and evaluated their antitubercular activity. Compounds exhibited MIC values ranging from 2.7 to 5.8 µM against Mtb strains, with selectivity confirmed through viability assays on mammalian cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the hexyloxy and phenoxy groups significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced the potency against Mtb while maintaining low cytotoxicity .
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Formula | C27H33NO3 |
| Molecular Weight | 419.57 g/mol |
| Antimicrobial Activity | Effective against Mtb |
| MIC Range | 2.7 - 5.8 µM |
| Cytotoxicity (Vero Cells) | Minimal |
Q & A
Basic: What are the standard synthetic routes for 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline?
Answer:
The synthesis typically involves multi-step reactions:
Precursor preparation : 4-Hexyloxyaniline (synthesized via nucleophilic substitution of 4-nitroanisole with hexanol, followed by reduction ).
Benzylation : Reacting 4-(2-phenoxyethoxy)benzyl chloride with the primary amine group of 4-hexyloxyaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR : Identify substituent effects (e.g., hexyloxy protons at δ 0.8–1.6 ppm, phenoxyethoxy signals at δ 4.1–4.3 ppm) .
- FT-IR : Confirm ether (C-O-C stretch at 1200–1250 cm⁻¹) and aromatic amine (N-H stretch at ~3400 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 447.25) .
Advanced: How do structural modifications (e.g., alkyl chain length) impact its mesogenic properties in liquid crystals?
Answer:
- Alkoxy Chain Length : Longer chains (e.g., hexyloxy vs. methoxy) enhance thermal stability by increasing van der Waals interactions, observed via differential scanning calorimetry (DSC) with broader mesophase ranges .
- Phenoxyethoxy Spacer : Improves molecular flexibility, enabling lower transition temperatures (polarizing microscopy data ).
Methodological Tip : Compare phase behavior using polarized optical microscopy (POM) and X-ray diffraction (XRD) to correlate molecular packing with thermal profiles .
Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved during analysis?
Answer:
- Dynamic Effects : Conformational exchange in the phenoxyethoxy group may cause signal broadening. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
- Solvent Polarity : Polar solvents (e.g., DMSO-d₆) stabilize intramolecular hydrogen bonding, altering splitting patterns. Cross-validate spectra in CDCl₃ and DMSO-d₆ .
- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and assign ambiguous signals .
Advanced: What strategies optimize its stability in polymer matrices under UV exposure?
Answer:
- Additive Stabilization : Incorporate UV absorbers (e.g., benzotriazoles) at 0.5–1.0 wt% to mitigate photodegradation (confirmed via FT-IR monitoring of N-H bond integrity) .
- Encapsulation : Embed in poly(methyl methacrylate) (PMMA) matrices to reduce oxygen permeability, enhancing shelf life (accelerated aging tests at 60°C/75% RH) .
Data Validation : Use HPLC to quantify degradation products (e.g., aniline derivatives) post-UV exposure .
Advanced: How can computational modeling predict its reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich sites (e.g., para-amine group) for Suzuki-Miyaura coupling .
- Reactivity Screening : Simulate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity with aryl halides .
Experimental Cross-Check : Compare predicted coupling yields (e.g., with 4-bromobenzonitrile) against actual lab results .
Advanced: What are the challenges in achieving high-purity (>99%) batches for optoelectronic applications?
Answer:
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O mobile phase) to remove trace isomers .
- Crystallization Optimization : Screen solvents (e.g., toluene/hexane) to enhance crystal lattice uniformity (XRD confirms monoclinic packing ).
Quality Control : Implement ICP-MS to detect metal impurities (e.g., Pd from catalysis) at <1 ppm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
